molecular formula C27H22FN3O2S B2651838 N-(4-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 866726-76-3

N-(4-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2651838
CAS RN: 866726-76-3
M. Wt: 471.55
InChI Key: JFQMPVOYMKFPNM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H22FN3O2S and its molecular weight is 471.55. The purity is usually 95%.
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Scientific Research Applications

Radioimaging Applications

The compound has been investigated for its potential in radioimaging. Specifically, derivatives within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, to which the mentioned compound is related, have been identified as selective ligands for the translocator protein (18 kDa). This protein is relevant in the context of positron emission tomography (PET), a type of radioimaging. DPA-714, a compound structurally similar to the mentioned molecule, has been designed for PET imaging by incorporating a fluorine atom, allowing labeling with fluorine-18 and facilitating in vivo imaging. The synthesis process of the radiolabeled compound is fully automated and optimized for high yield and purity, making it a valuable tool in radioimaging applications (Dollé et al., 2008).

Antibacterial and Anti-inflammatory Properties

Novel series of compounds incorporating structures similar to the compound have demonstrated promising antibacterial, anti-inflammatory, and analgesic activities. For instance, the synthesis and characterization of isoxazolyl chromeno[2,3-d]pyrimidin-4-ones have shown significant antimicrobial activity, potent anti-inflammatory, and analgesic activities comparable to standard drugs. This highlights the potential therapeutic applications of these compounds in treating infections and inflammation (Rajanarendar et al., 2012).

Synthesis and Chemical Properties

The compound and its derivatives have been the subject of extensive chemical synthesis and characterization studies. Various derivatives have been synthesized to explore their chemical reactivity and potential applications. These studies contribute to a deeper understanding of the compound's chemical properties and potential utility in various scientific applications (Elian et al., 2014).

Antimicrobial and Antioxidant Activities

Certain derivatives containing structures analogous to the compound have shown antimicrobial and antioxidant activities. For instance, new coumarin derivatives have been synthesized and tested for antibacterial activity, demonstrating significant activity against common bacteria. This positions these compounds as potential candidates for developing new antibacterial and antioxidant agents (Hamdi et al., 2012).

Antiviral Potential

The compound's structural derivatives have shown potential as antiviral agents. For example, a molecule closely related in structure demonstrated antiviral activity against SARS-CoV-2 by docking against the virus's protein, indicating its potential utility in treating or managing viral infections (Mary et al., 2020).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O2S/c1-16-6-8-18(9-7-16)25-30-26-22(14-19-5-3-4-17(2)24(19)33-26)27(31-25)34-15-23(32)29-21-12-10-20(28)11-13-21/h3-13H,14-15H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQMPVOYMKFPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.